molecular formula C11H14Br2 B1467267 1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene CAS No. 1494008-96-6

1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene

Cat. No.: B1467267
CAS No.: 1494008-96-6
M. Wt: 306.04 g/mol
InChI Key: VVAIEPOZETXBMD-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene ( 1494008-96-6) is an organic compound with the molecular formula C₁₁H₁₄Br₂ and a molecular weight of 306.04 g/mol . Its structure features a benzene ring disubstituted with a bromine atom and a 3-bromo-2,2-dimethylpropyl chain, making it a valuable bifunctional building block in synthetic chemistry . The presence of two bromine atoms, one aryl and one alkyl, provides distinct reactivity sites that can be utilized in successive synthetic transformations, such as metal-halogen exchange reactions or cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) . The sterically hindered, neopentyl-like structure of the alkyl chain may be incorporated to influence the physical and chemical properties of target molecules, potentially enhancing stability or creating specific steric constraints. This compound is primarily used in laboratory research for the synthesis of more complex organic architectures, including pharmaceuticals, agrochemicals, and advanced materials. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may be hazardous. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

1-bromo-4-(3-bromo-2,2-dimethylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIEPOZETXBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, toxicity, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C11H14Br2
  • Molecular Weight : 305.04 g/mol
  • CAS Number : 105942-08-3

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. A study highlighted in the Environmental Protection Agency (EPA) database reported that exposure to high concentrations of related brominated compounds resulted in significant physiological effects in rats, including lethargy and respiratory distress. The median lethal concentration (LC50) was noted to be around 18,000 mg/m³ for similar compounds, suggesting a need for caution in handling and exposure scenarios .

Antimicrobial Activity

Research has indicated that brominated aromatic compounds can exhibit antimicrobial properties. For instance, studies have shown that certain brominated derivatives can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural similarity to other active brominated compounds suggests potential antimicrobial activity .

Anti-inflammatory Effects

Brominated compounds have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The specific mechanisms remain under investigation, but preliminary findings indicate a promising avenue for further research .

Case Studies

  • Case Study on Structural Analogues : A comparative analysis involving structurally similar brominated compounds revealed that those with multiple bromine substitutions exhibited enhanced biological activity. This suggests that this compound may possess unique properties that warrant detailed exploration .
  • Metabolic Studies : Research into the metabolic pathways of related brominated compounds has shown that they undergo significant biotransformation in vivo. Understanding these pathways is essential for predicting the biological activity and potential toxicity of this compound .

Data Tables

Property Value
Chemical FormulaC11H14Br2
Molecular Weight305.04 g/mol
LC50 (related compounds)~18,000 mg/m³
Antimicrobial ActivityPotentially active
Anti-inflammatory PotentialUnder investigation

Scientific Research Applications

1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene is a specialized organic compound with notable applications in various scientific fields, particularly in chemistry, biology, and industry. This article explores its synthesis, chemical properties, and diverse applications backed by comprehensive data and case studies.

StepReaction TypeConditions
Step 1: BrominationElectrophilic substitutionBromine, room temperature
Step 2: Friedel-CraftsAlkylationAluminum chloride catalyst

Chemistry

This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions including nucleophilic substitutions and coupling reactions.

Biology

In biological research, this compound is explored for its potential to synthesize biologically active molecules. It is particularly valuable in medicinal chemistry for developing new therapeutic agents.

Industry

The compound finds applications in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials with specific functionalities.

Case Study 1: Cancer Research

Research has indicated that halogenated compounds similar to this compound can inhibit cancer cell proliferation. A study demonstrated that certain brominated compounds induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Toxicological Assessment

Halogenated compounds have raised concerns regarding their toxicological profiles. Studies show that some may act as endocrine disruptors or possess carcinogenic properties due to their ability to interact with biological systems . This necessitates careful evaluation of exposure risks associated with compounds like this compound.

Comparison with Similar Compounds

1-Bromo-4-(2-chloro-2-methylpropyl)benzene

  • Structure : Features a 2-chloro-2-methylpropyl group (tertiary chlorine) instead of the 3-bromo-2,2-dimethylpropyl group.
  • Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ as a catalyst, yielding a colorless oil with >99% efficiency .
  • Reactivity : The tertiary chlorine is less reactive in nucleophilic substitutions compared to primary bromine in the target compound.
  • Physical Properties : Lower molecular weight (due to Cl vs. Br) likely results in a lower boiling point than the target compound.

1-Bromo-4-(3-bromopropyl)benzene

  • Structure : Contains a linear 3-bromopropyl chain (-CH₂CH₂CH₂Br) without branching.
  • Similarity : Structural isomer of the target compound but lacks methyl groups, reducing steric hindrance .
  • Reactivity : The primary bromine in the linear chain is more accessible for SN2 reactions compared to the target’s branched substituent.
  • Physical Properties : Linear chains typically exhibit higher melting/boiling points than branched analogs due to efficient packing.

1-(2-Bromo-2-methylpropyl)benzene

  • Structure : Substituted with a 2-bromo-2-methylpropyl group (tertiary bromine on the second carbon).
  • NMR Data : δ 1.82 (s, 6H, methyl groups), 3.26 (s, 2H, CH₂Br) .
  • Reactivity : Tertiary bromine is less reactive in nucleophilic substitutions but may favor elimination reactions.
  • Applications : Useful in studies of steric effects on reaction pathways.

Key Comparative Data

Property Target Compound 1-Bromo-4-(2-chloro-2-methylpropyl)benzene 1-Bromo-4-(3-bromopropyl)benzene 1-(2-Bromo-2-methylpropyl)benzene
Substituent Structure 3-Bromo-2,2-dimethylpropyl (branched) 2-Chloro-2-methylpropyl (branched) 3-Bromopropyl (linear) 2-Bromo-2-methylpropyl (branched)
Halogen Position Primary (terminal Br) Tertiary (Cl) Primary (terminal Br) Tertiary (Br)
Molecular Weight Higher (due to Br and branching) Lower (Cl vs. Br) Moderate (linear chain) Moderate (branched)
Reactivity Dual sites for coupling/substitution Less reactive (Cl, tertiary) High SN2 reactivity Favors elimination
Physical State Likely liquid (inferred) Colorless oil Not reported Not reported

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene generally proceeds through the following key steps:

  • Bromination of 2,2-Dimethylpropane Derivatives:
    The initial step involves brominating 2,2-dimethylpropane or its benzene-substituted derivatives to introduce bromine atoms at the 3-position of the alkyl chain. Bromination can be achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with azobisisobutyronitrile, AIBN) or electrophilic substitution catalyzed by Lewis acids such as FeBr₃. The choice of solvent (e.g., carbon tetrachloride, dichloromethane) and temperature control (typically 80–100°C) are critical for regioselectivity and minimizing polybromination.

  • Friedel-Crafts Alkylation:
    Following bromination, the alkyl bromide intermediate undergoes Friedel-Crafts alkylation with benzene to attach the brominated alkyl chain to the aromatic ring. Aluminum chloride (AlCl₃) is commonly used as a Lewis acid catalyst. Reaction parameters such as the molar ratio of reactants, solvent choice, and temperature influence the yield and selectivity of the para-substituted product.

  • Alternative Halogen Exchange Methods:
    Hydroxyl or chloro precursors of the alkyl chain can be converted to the brominated product using halogen exchange reactions with reagents like thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃), often under reflux conditions to improve yields.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity:

  • Controlled Bromination:
    Large-scale bromination is performed under carefully controlled conditions to avoid overbromination and side reactions. Continuous flow reactors are sometimes used to maintain consistent reaction parameters.

  • Separation and Purification:
    Advanced separation techniques such as fractional distillation, crystallization, and column chromatography are employed to isolate the desired product with high purity. For example, fractional distillation is effective when boiling points differ by more than 5°C, and recrystallization in solvents like ethanol or dichloromethane can yield pure crystalline material.

  • Catalyst and Solvent Selection:
    The choice of Lewis acid catalysts (AlCl₃ preferred) and solvents impacts regioselectivity and product quality. Catalyst purity and stoichiometry are closely monitored.

Reaction Parameters and Optimization

Parameter Typical Conditions Effect on Reaction
Brominating Agent Br₂, NBS with AIBN (radical initiator) Controls bromination site and extent
Catalyst AlCl₃ (Friedel-Crafts), FeBr₃ (bromination) Influences regioselectivity and reaction rate
Solvent CCl₄, CH₂Cl₂, benzene Affects solubility, reaction kinetics, and yield
Temperature 80–100°C (bromination), ambient to reflux (alkylation) Higher temps increase rate but may cause side reactions
Stoichiometry (Br₂:substrate) 1.0–2.0 equivalents Excess bromine can lead to polybromination

Purification Techniques

  • Fractional Distillation:
    Used to separate the target compound from byproducts based on boiling point differences (~220°C for brominated derivatives).

  • Column Chromatography:
    Silica gel columns with hexane/ethyl acetate gradients separate compounds based on polarity and steric hindrance.

  • Recrystallization:
    Low-temperature recrystallization in solvents like ethanol or dichloromethane enhances purity, with melting points of analogous bromoarenes around 56–67°C.

Analytical Characterization

  • NMR Spectroscopy:
    ¹H NMR reveals characteristic singlets for geminal dimethyl protons (~δ 1.82 ppm). 2D NMR techniques (COSY, HSQC, NOESY) help distinguish isomers.

  • Infrared Spectroscopy:
    C–Br stretching vibrations appear near 600 cm⁻¹.

  • Mass Spectrometry:
    High-resolution MS confirms molecular weight and bromine isotopic patterns (m/z 158/160).

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Bromination Br₂ or NBS, AIBN, solvent (CCl₄/CH₂Cl₂), 80–100°C Introduction of bromine at 3-position of alkyl chain
Friedel-Crafts Alkylation Benzene, AlCl₃ catalyst, ambient to reflux Attachment of brominated alkyl chain to benzene ring (para position favored)
Halogen Exchange SOBr₂ or PBr₃, reflux Conversion of alcohol or chloro precursors to bromides
Purification Fractional distillation, chromatography, recrystallization Isolation of high-purity product

Research Findings and Notes

  • The steric bulk of the 2,2-dimethyl groups influences reactivity and regioselectivity, often favoring para substitution on the benzene ring.

  • Bromine substituents increase lipophilicity, affecting solubility and purification.

  • Reaction optimization requires balancing bromine equivalents and catalyst loading to minimize polybromination and byproduct formation.

  • Safety protocols include handling under inert atmosphere, use of personal protective equipment, and working in fume hoods due to bromine's irritant nature.

This comprehensive overview synthesizes diverse research data and industrial practices to provide an authoritative guide on the preparation of this compound, emphasizing reaction conditions, purification, and analytical characterization. The methods outlined ensure high yield and purity suitable for applications in organic synthesis and material science.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene
Reactant of Route 2
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1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene

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